

Comparative Analysis of CTPS1 Inhibitors in Hematological Malignancies

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Compound of Interest

Compound Name: CTPS1-IN-1

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The landscape of targeted therapies for hematological malignancies is rapidly evolving, with a growing focus on metabolic pathways that are crucial for cancer cell proliferation. One such promising target is CTP Synthase 1 (CTPS1), a key enzyme in the de novo pyrimidine synthesis pathway.^{[1][2][3]} Due to its essential role in lymphocyte proliferation, selective inhibition of CTPS1 presents a compelling therapeutic strategy for various B- and T-cell cancers.^{[1][4][5]} This guide provides a comparative overview of the leading CTPS1 inhibitors currently under investigation, supported by preclinical and early clinical data.

Introduction to CTPS1 as a Therapeutic Target

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA and RNA.^{[3][6]} The final, rate-limiting step in its de novo synthesis—the conversion of UTP to CTP—is catalyzed by two homologous enzymes, CTPS1 and CTPS2.^{[1][7][8]} Healthy lymphocytes are uniquely dependent on CTPS1 for proliferation, whereas most other tissues can utilize CTPS2, creating a clear therapeutic window.^{[1][5][7]} Genetic evidence from humans with hypomorphic mutations in the CTPS1 gene shows impaired T- and B-cell expansion without other systemic pathologies, reinforcing the rationale for selective CTPS1 inhibition in lymphoid malignancies.^{[2][5]}

Pharmacological inhibition of CTPS1 aims to selectively starve malignant lymphoid cells of CTP, thereby disrupting DNA and RNA synthesis, inducing cell cycle arrest, and ultimately

triggering apoptosis.[2][4][9] This targeted approach holds the potential for greater efficacy and reduced toxicity compared to conventional chemotherapies.[9]

Leading CTPS1 Inhibitors: A Comparative Overview

The most prominent CTPS1 inhibitors currently in development belong to a series of small molecules developed by Step Pharma. The lead clinical candidate is STP938, with STP-B serving as a widely used tool compound in preclinical studies.

| Inhibitor | Development Stage | Selectivity (CTPS1 vs. CTPS2) | Administration Route | Key Indications |
|-----------|--|-------------------------------|------------------------------------|--|
| STP938 | Phase 1/2 Clinical Trial (NCT05463263) [7] | >1,300-fold[7] | Oral[10][11] | Relapsed/Refractory B-cell and T-cell Lymphoma[7][10] |
| STP-B | Preclinical | >1,300-fold[2] | Subcutaneous (in vivo studies) [4] | Mantle Cell Lymphoma, T-ALL (preclinical models)[2][4] |

Preclinical Efficacy Data

Selective CTPS1 inhibitors have demonstrated potent single-agent activity in a wide range of hematological cancer models.

In Vitro Activity

In vitro studies have consistently shown that CTPS1 inhibitors are highly effective at nanomolar concentrations across various cell lines derived from hematological malignancies, with T-cell malignancies showing particular sensitivity.[4][5]

| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Reference |
|-----------------------|----------------------------|-----------|--------------------------------------|-----------|
| Various Hematological | Leukemia, Lymphoma | STP938 | <100 nM in 77% (43/56) of cell lines | [5][11] |
| T-cell Malignancies | T-cell Lymphoma/Leukemia | STP-B | Nanomolar range | [4] |
| B-cell Malignancies | Mantle Cell Lymphoma, etc. | STP-B | Nanomolar range | [2][4] |
| Mantle Cell Lymphoma | Mantle Cell Lymphoma | STP-B | LD50 <120 nM (after 48h) | [2] |

In Vivo Activity

In vivo studies using xenograft models have confirmed the anti-tumor activity of CTPS1 inhibitors.

| Model | Cancer Type | Inhibitor | Dosing | Outcome | Reference |
|----------------------|-------------------------------------|-----------|---------------------------------------|---|----------------------|
| JEKO-1 Xenograft | Mantle Cell Lymphoma (B-cell) | STP-B | Daily or alternate days, subcutaneous | Dose-dependent inhibition of tumor growth | [4] |
| JURKAT Xenograft | T-cell Acute Lymphoblastic Leukemia | STP-B | Daily or alternate days, subcutaneous | Dose-dependent inhibition of tumor growth | [4] |
| JURKAT CDx Xenograft | T-cell Leukemia | STP938 | Oral, 14 days | Up to 43% tumor regression | [11] |
| Z138 Xenograft | Mantle Cell Lymphoma | STP-B | Not specified | Demonstrated in vivo efficacy | [2] |

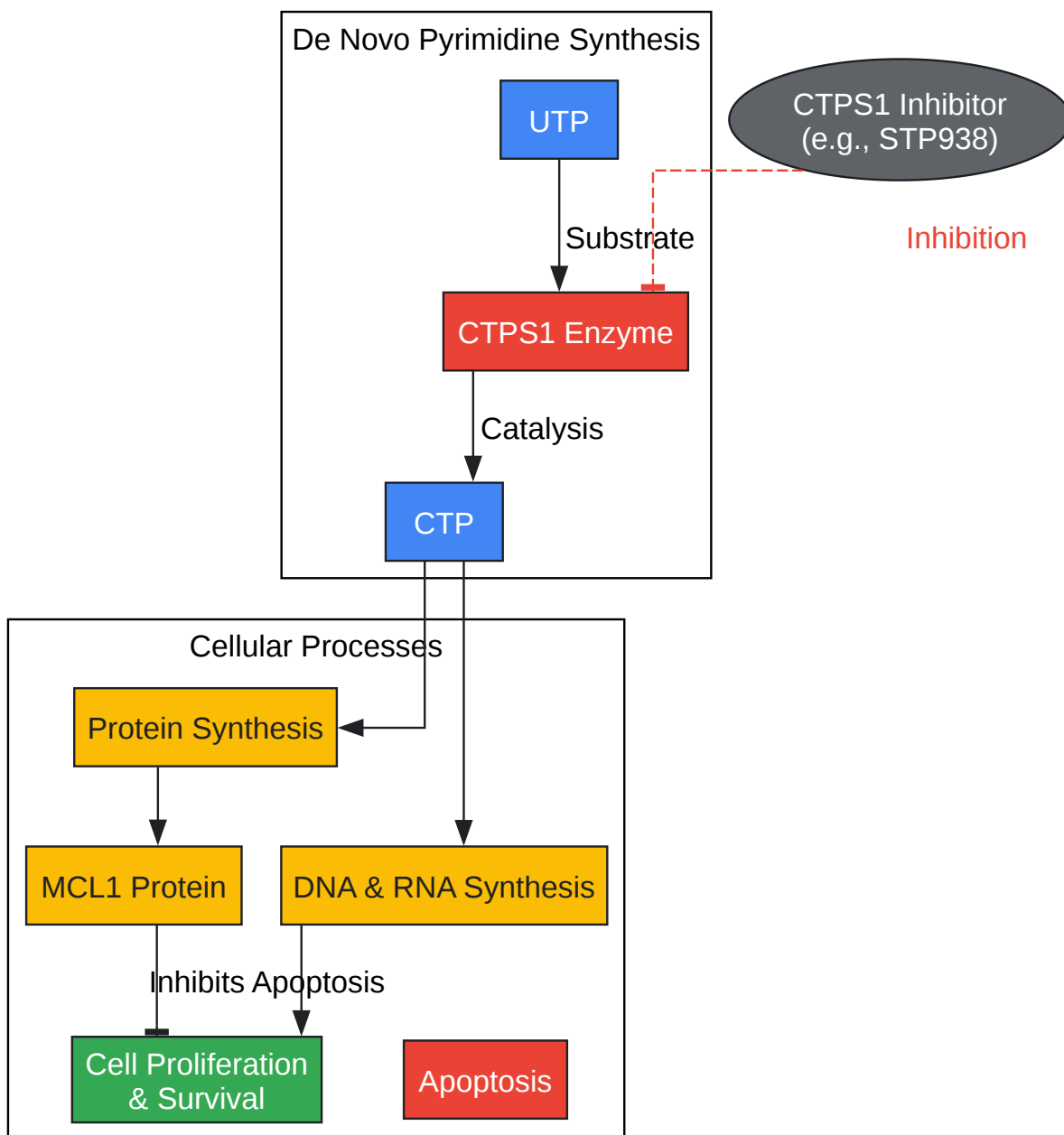
Mechanism of Action and Signaling Pathways

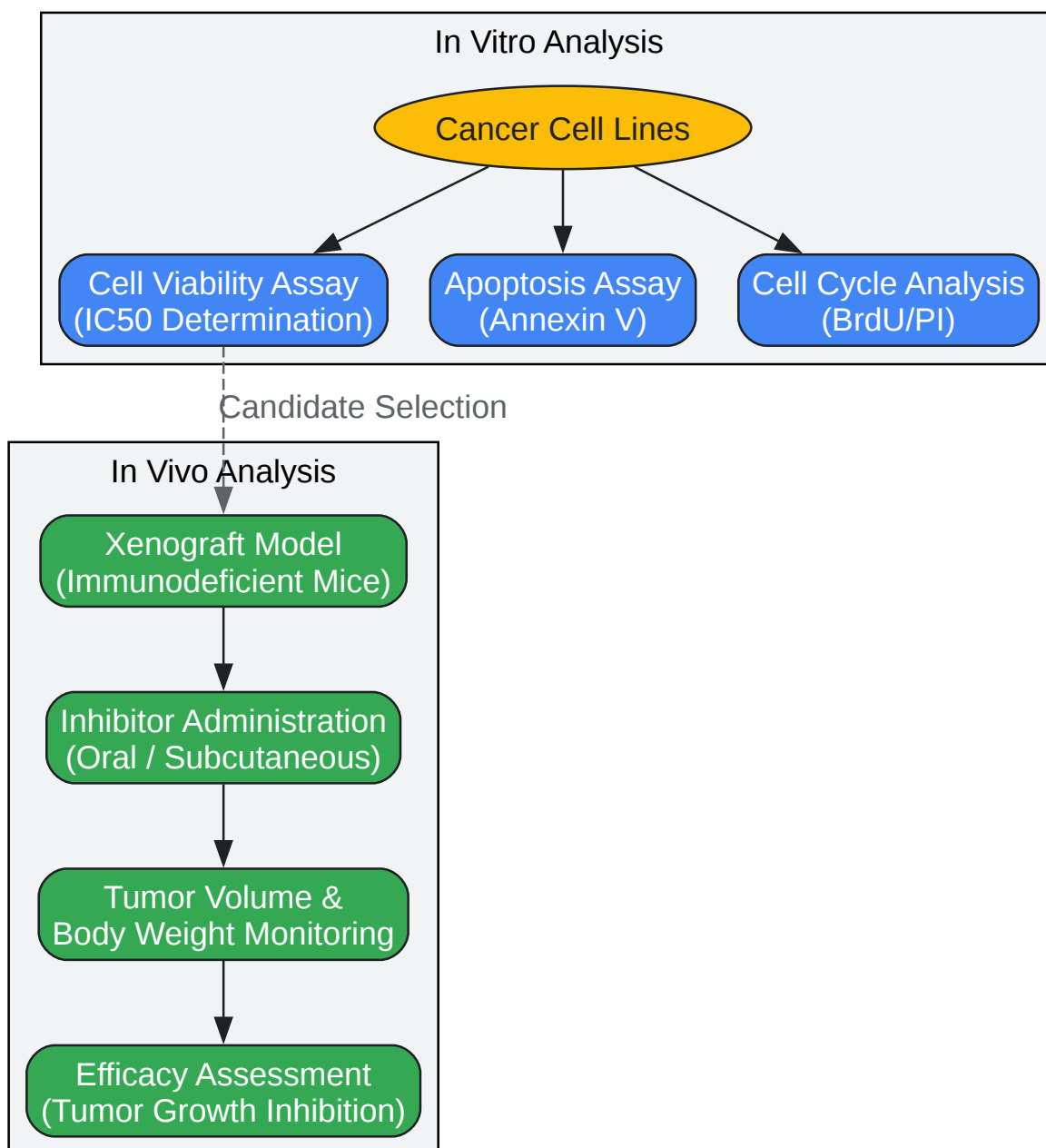
The primary mechanism of action for CTPS1 inhibitors is the depletion of intracellular CTP pools. This has several downstream consequences that culminate in cancer cell death.

- **Inhibition of Pyrimidine Synthesis:** The inhibitor binds to the ATP pocket of CTPS1, blocking its enzymatic function.[\[1\]](#)
- **Replication Stress & S-Phase Arrest:** The lack of CTP stalls DNA replication, leading to an arrest in the early S-phase of the cell cycle.[\[2\]](#)
- **Inhibition of Protein Synthesis:** CTP is also required for RNA synthesis. Its depletion leads to a general inhibition of protein translation, which critically affects the levels of short-lived proteins.[\[2\]](#)

- MCL1 Downregulation & Apoptosis: One key anti-apoptotic protein with a short half-life is MCL1. CTPS1 inhibition leads to a rapid decrease in MCL1 levels, tipping the cellular balance towards apoptosis.[\[2\]](#)

The following diagram illustrates the core signaling pathway affected by CTPS1 inhibition.





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